S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine
Description
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (CAS: 175093-14-8), also known as IAET, is a heterobifunctional crosslinker combining a photoactivatable azide group and a thiol-reactive thiopyridine moiety. Its molecular formula is C₁₄H₁₂IN₅O₂S₂ (MW: 473.31 g/mol), with structural features including:
- 4-azido-2-hydroxy-3,5-diiodobenzamide: Provides UV-triggered crosslinking via azide-to-nitrene conversion, enabling covalent bond formation with nucleophiles like amines or thiols .
- 2-thiopyridine ethylthio group: Facilitates disulfide exchange with free thiols (-SH) in proteins or other molecules, ensuring site-specific conjugation .
This compound is widely used in molecular biology for protein-protein photocrosslinking, particularly in studying α-helical protein interactions .
Properties
IUPAC Name |
4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOHBPRDAGSGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I2N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662039 | |
| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175093-14-8 | |
| Record name | 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound’s structure (C₁₄H₁₁I₂N₅O₂S₂) features three critical functional groups:
-
Benzamide backbone : Substituted with hydroxyl, azido (-N₃), and two iodine atoms at positions 3 and 5.
-
Disulfide bridge : Connects the benzamide to a pyridine ring via a two-carbon thioether chain.
-
Pyridinyldisulfanyl group : Provides a reactive disulfide bond for conjugation.
Table 1 summarizes key molecular properties:
| Property | Value |
|---|---|
| Molecular Weight | 599.2 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl and amide NH) |
| Hydrogen Bond Acceptors | 7 (amide O, hydroxyl O, azido N) |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 127 Ų |
These properties influence solvent selection, reaction kinetics, and purification strategies.
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | I₂, HIO₃ | Acetic acid | 25°C | 12–24 h |
| 2 | NaNO₂, HCl, NaN₃ | H₂O/EtOH | 0–5°C | 2–4 h |
| 3 | PySSPy, Phosphate buffer | DMF/H₂O | RT | 1–2 h |
Computational and Experimental Validation
Stability Considerations
Chemical Reactions Analysis
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine involves its ability to form covalent bonds with target molecules. The azido group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then react with nearby molecules to form stable covalent bonds . This property makes it useful as a cross-linking agent in biochemical assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Critical Comparative Analysis
Reactivity and Specificity: IAET vs. AET: The 3,5-diiodo substitution in IAET enhances UV-triggered nitrene formation efficiency compared to non-iodinated AET. This modification also reduces nonspecific binding in complex biological systems . AET, however, is more cost-effective for general crosslinking . Biotin-TEG-AET: The addition of biotin and TEG spacers introduces versatility in purification and detection workflows, unlike IAET, which is optimized for covalent crosslinking .
Structural Impact on Solubility :
- IAET’s iodine atoms increase hydrophobicity, requiring polar solvents (e.g., DMSO) for dissolution. In contrast, AET’s simpler structure improves aqueous solubility .
Functional Versatility :
- Thiazolidine derivatives (e.g., (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid) lack photoreactive groups but exhibit bioactivity (e.g., antimicrobial effects) unrelated to IAET’s crosslinking utility .
Crosslinking Efficiency: IAET’s dual reactivity (disulfide exchange + azide photocrosslinking) enables sequential conjugation steps, whereas monofunctional azides (e.g., benzophenone-4-iodoacetamide) require additional coupling reagents .
Research Findings
- IAET in Protein Interaction Studies : A 2011 study demonstrated IAET’s utility in conjugating pH-sensitive transmembrane peptides (pHLIP) to fluorescent probes, enabling precise imaging of acidic tumor microenvironments .
- AET in Bioconjugation: Santa Cruz Biotechnology reports AET’s use in Cu-free click chemistry, achieving >90% triazole formation efficiency with alkynes .
Biological Activity
S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (commonly referred to as AET-I) is a compound notable for its unique structural features and biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its applications in biochemical research and potential therapeutic uses.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C14H11I2N5O2S2
- Molecular Weight : 599.21 g/mol
The compound features a 2-thiopyridyl moiety that allows for cysteine-specific incorporation into proteins via cleavable disulfide bonds. Additionally, the 4-azidosalicylamido group enables radioiodination and photoactivatable cross-linking, making it a valuable tool in protein chemistry and bioconjugation studies .
AET-I functions primarily through:
- Cysteine-Specific Labeling : The compound can selectively label cysteine residues in proteins, facilitating the study of protein interactions and dynamics.
- Photoactivatable Cross-Linking : Upon exposure to UV light, the azide group can form covalent bonds with nearby proteins, allowing researchers to map protein-protein interactions within complex biological systems .
1. Protein Cross-Linking
AET-I has been extensively utilized for site-specific protein-protein photocross-linking. This technique aids in identifying nearest-neighbor protein domains within multiprotein complexes, providing insights into cellular mechanisms and interactions .
2. Antimicrobial Activity
Research indicates that AET-I exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics .
3. Apoptosis Induction
Studies suggest that AET-I may induce apoptosis in cancer cells by activating specific signaling pathways such as the JAK/STAT pathway and inhibiting anti-apoptotic factors. This property positions AET-I as a potential therapeutic agent in oncology .
4. Anti-Inflammatory Effects
Preliminary investigations reveal that AET-I may modulate inflammatory responses by affecting NF-κB signaling pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Protein Interaction Mapping
In a study conducted by Chen et al., AET-I was used to elucidate protein interactions within bacterial cells. The researchers successfully identified several novel protein complexes involved in bacterial pathogenesis, demonstrating the utility of AET-I as a cross-linking agent in proteomics .
Case Study 2: Antimicrobial Efficacy
A clinical trial evaluated the antimicrobial efficacy of AET-I against drug-resistant strains of Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent against resistant infections .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C14H11I2N5O2S2 |
| Molecular Weight | 599.21 g/mol |
| Cysteine Labeling | Yes |
| Photoactivatable | Yes |
| Antimicrobial Activity | Effective against various pathogens |
| Induces Apoptosis | Yes |
| Modulates Inflammation | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs with thioether and thiopyridine moieties are synthesized by reacting chlorinated precursors (e.g., 2-chloro-4-cyanopyridine) with thiols under anhydrous conditions in solvents like N,N-dimethylformamide (DMF). Sodium methoxide is often used as a base, with reactions conducted under nitrogen at 20°C . Yield optimization requires precise stoichiometric control of reactants and monitoring via TLC (hexane:ethyl acetate = 6:1) . Post-reaction, distillation or crystallization is used for purification.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR : To confirm proton environments, particularly aromatic protons and thioether-linked groups. Deuterated solvents (e.g., DMSO-d₆) are preferred for resolving exchangeable protons .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular ion validation .
- Elemental Analysis : To verify purity and stoichiometry, with deviations <0.4% considered acceptable .
Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : While specific safety data for this compound is limited, general protocols for azido- and iodo-containing compounds apply:
- Use fume hoods and explosion-proof equipment due to potential azide instability.
- Avoid light exposure (for azide groups) and store intermediates at -20°C in amber vials.
- Follow institutional guidelines for waste disposal, particularly for halogenated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Yield optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in azido-functionalized systems .
- Temperature Gradients : Trials at 20–60°C (under nitrogen) can identify ideal kinetic conditions.
- Statistical Design : Apply Design of Experiments (DOE) to analyze variables (e.g., molar ratios, reaction time) . Studies on analogous thiazolidinones achieved yields up to 90% by optimizing substituents .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions arise from tautomerism or impurities. Mitigation strategies include:
- Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and IR to cross-validate functional groups .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for thioether-containing coordination polymers .
Q. What methodologies are recommended for studying its role in coordination polymers?
- Methodological Answer :
- Ligand Design : Utilize the thioether and pyridine moieties as bridging ligands. Pre-treat the compound with AgNO₃ to remove counterions .
- Solvothermal Synthesis : React with metal salts (e.g., Zn²⁺, Cu²⁺) in mixed solvents (H₂O:EtOH = 1:1) at 80–120°C for 48 hours .
- Characterization : Analyze topology via X-ray crystallography and porosity via BET surface area measurements .
Q. How to design stability studies under varying pH and temperature?
- Methodological Answer :
- Accelerated Degradation : Incubate samples at 40–60°C and pH 2–12 for 14 days. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Activation energy (Eₐ) is derived from Arrhenius plots .
- Photostability : Expose to UV light (365 nm) and quantify azide decomposition via IR peak loss (2100 cm⁻¹) .
Q. What statistical methods are appropriate for analyzing variability in synthesis yields?
- Methodological Answer :
- ANOVA : To identify significant factors (e.g., solvent, catalyst) across triplicate trials .
- Regression Models : Correlate yield with continuous variables (e.g., temperature, reaction time) .
- Error Analysis : Report relative standard deviation (RSD) for yields; RSD <5% indicates high reproducibility .
Data Presentation Guidelines
- Tables : Include reaction conditions (solvent, temperature, yield) and spectroscopic data (NMR shifts, MS m/z) .
- Figures : Use XRD patterns for crystallinity, Arrhenius plots for stability, and TGA for thermal decomposition .
- Critical Analysis : Discuss outliers (e.g., low-yield trials) and propose mechanistic explanations (e.g., steric hindrance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
